2-bromo-5-iodo-4-nitro-1H-imidazole
Description
2-Bromo-5-iodo-4-nitro-1H-imidazole (CAS: 862895-48-5) is a halogenated nitroimidazole derivative with the molecular formula C₃HBrIN₃O₂ and a molecular weight of 206.0 g/mol . This compound features a nitro group at position 4, bromine at position 2, and iodine at position 5 on the imidazole ring. The compound is commercially available in purities up to 97% and is used in pharmaceutical research and organic synthesis .
Properties
IUPAC Name |
2-bromo-5-iodo-4-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrIN3O2/c4-3-6-1(5)2(7-3)8(9)10/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJLQGWGWJXFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)Br)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(N=C(N1)Br)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrIN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of 2,5-Dibromo-4-Nitroimidazole
The most widely documented method involves the iodination of 2,5-dibromo-4-nitroimidazole using sodium iodide in a mixed solvent system.
Procedure :
-
Reaction Setup : A 10 L reactor is charged with 2,5-dibromo-4-nitroimidazole (1,112 g), sodium iodide (615 g), and a 4:1 v/v mixture of distilled water and DMF (6 L).
-
Reaction Conditions : The mixture is heated to reflux (100–105°C) until completion (~4–6 hours), as monitored by TLC or HPLC.
-
Workup : The solution is cooled to 5°C, filtered, and washed twice with distilled water. The resulting solid is vacuum-dried to yield 1,193 g of this compound.
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | 2,5-Dibromo-4-nitroimidazole (1,112 g) |
| Solvent System | H₂O:DMF (4:1 v/v) |
| Temperature | 100–105°C (reflux) |
| Yield | 91.5% (1,193 g) |
| Purity (HPLC) | >98% |
This method’s efficiency stems from the nucleophilic displacement of bromide by iodide, facilitated by the electron-withdrawing nitro group at position 4.
Reaction Optimization and Mechanistic Insights
Solvent and Stoichiometric Considerations
The 4:1 water/DMF ratio balances solubility and reactivity:
-
Water promotes ionic dissociation of NaI, increasing iodide nucleophilicity.
-
DMF stabilizes intermediates through polar aprotic interactions.
Stoichiometric equivalence (1:1 molar ratio of 2,5-dibromo-4-nitroimidazole to NaI) minimizes side products like di-iodinated derivatives.
Mechanistic Pathway
The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr):
-
Nitro-Group Activation : The nitro group at position 4 withdraws electron density, rendering positions 2 and 5 electrophilic.
-
Iodide Attack : Iodide selectively displaces bromide at position 5 due to reduced steric hindrance compared to position 2.
Industrial-Scale Production Challenges
Purification Protocols
-
Recrystallization : The crude product is recrystallized from ethanol/water (3:1) to achieve >99% purity.
-
Drying Conditions : Vacuum drying at 40°C ensures minimal decomposition.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
FTIR (KBr) :
Mass Spectrometry :
Comparative Analysis of Alternative Methods
Chemical Reactions Analysis
Types of Reactions
“2-bromo-5-iodo-4-nitro-1H-imidazole” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions of “this compound” typically involve:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts to facilitate reactions.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution.
Scientific Research Applications
“2-bromo-5-iodo-4-nitro-1H-imidazole” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of “2-bromo-5-iodo-4-nitro-1H-imidazole” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific proteins or enzymes, altering their activity.
Pathway Modulation: It affects biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit structural similarities to 2-bromo-5-iodo-4-nitro-1H-imidazole, as determined by molecular similarity analysis (0.0–1.0 scale) :
| Compound Name | CAS Number | Similarity Score | Key Substituents |
|---|---|---|---|
| 2,5-Dibromo-4-nitro-1H-imidazole | 65902-59-2 | 0.69 | Br (positions 2,5), NO₂ (4) |
| 5-Bromo-2-methyl-4-nitro-1H-imidazole | 18874-52-7 | 0.65 | Br (5), CH₃ (2), NO₂ (4) |
| 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole | 21117-52-2 | 0.62 | Br (5), CH₃ (1,2), NO₂ (4) |
| 2-Bromo-1-isopropyl-4-nitro-1H-imidazole | 2750603-23-5 | 0.58 | Br (2), isopropyl (1), NO₂ (4) |
Key Differences in Reactivity and Properties
Halogen Effects
- 2,5-Dibromo-4-nitro-1H-imidazole (similarity 0.69): Replacing iodine with bromine at position 5 reduces molecular weight (206.0 → 205.8 g/mol) but increases symmetry. The dual bromine atoms enhance electrophilic substitution reactivity compared to the mixed halogen system in the target compound .
Substituent Effects
- Methyl and Alkyl Groups :
- 5-Bromo-2-methyl-4-nitro-1H-imidazole (similarity 0.65): The methyl group at position 2 increases lipophilicity (logP ~1.2 vs. 0.8 for the target compound) and may stabilize the ring against nucleophilic attack .
- 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole (similarity 0.62): Dual methyl groups at positions 1 and 2 further enhance steric hindrance, reducing reactivity in SNAr (nucleophilic aromatic substitution) reactions compared to the target compound .
- Isopropyl Group :
Physicochemical and Spectral Data
| Property | This compound | 2,5-Dibromo-4-nitro-1H-imidazole | 5-Bromo-2-methyl-4-nitro-1H-imidazole |
|---|---|---|---|
| Molecular Weight (g/mol) | 206.0 | 205.8 | 206.0 |
| Melting Point (°C) | Not reported | 180–182 | 165–167 |
| ESI-MS (m/z) | Not reported | 841.2 (M+H⁺) | 207.0 (M+H⁺) |
| Nitro Group Stability | Moderate | High | Moderate |
| Halogen Bond Strength | C-I (234 kJ/mol), C-Br (285 kJ/mol) | C-Br (285 kJ/mol) | C-Br (285 kJ/mol) |
Q & A
Q. What are the optimal synthetic routes for 2-bromo-5-iodo-4-nitro-1H-imidazole, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves sequential halogenation and nitration of the imidazole core. For bromo- and iodo-substituted derivatives, metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct electrophilic substitution can be employed. Key steps include:
- Halogenation : Use N-bromosuccinimide (NBS) or iodine monochloride in polar solvents (e.g., DMF) at controlled temperatures (0–25°C).
- Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) under ice-cooling to avoid over-nitration.
Yield optimization: Monitor intermediates via TLC (Rf values ~0.6–0.8 in ethyl acetate/hexane) and purify via column chromatography. Adjust stoichiometry (e.g., 1.2–1.5 equiv halogenating agents) to minimize side reactions .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- FTIR : Confirm nitro (1513–1461 cm⁻¹, C-NO₂ stretching) and imidazole ring (1617 cm⁻¹, C=N) functionalities .
- ¹H NMR : Look for aromatic protons (δ 7.4–8.3 ppm) and absence of NH protons due to nitro group deprotonation .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 286–320 for bromo/iodo derivatives) and isotopic patterns for Br/I .
- Elemental Analysis : Validate purity (>97%) via C/H/N/Br/I ratios .
Advanced Research Questions
Q. How do electronic effects of bromo, iodo, and nitro substituents influence the reactivity of 1H-imidazole derivatives in cross-coupling reactions?
- Methodological Answer :
- Bromo vs. Iodo : Iodo groups are more reactive in Pd-catalyzed couplings (e.g., Heck, Sonogashira) due to weaker C–I bonds. Bromo substituents require stronger bases (e.g., Cs₂CO₃) or higher temperatures.
- Nitro Group : Electron-withdrawing nature deactivates the ring, slowing nucleophilic substitutions but enhancing electrophilic aromatic substitution at meta positions.
- Case Study : In 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole (Sb30), bromo substitution at position 5 directs reactivity toward Suzuki coupling at position 2 .
Q. What intermolecular interactions govern the crystal packing of this compound, and how can these be predicted?
- Methodological Answer :
- Hydrogen Bonding : Analyze graph-set motifs (e.g., R₂²(8) patterns) via X-ray crystallography. Nitro groups often act as hydrogen bond acceptors.
- Halogen Bonding : Iodo and bromo substituents participate in X···π or X···N interactions, influencing packing density.
- Computational Tools : Use Etter’s graph theory or software like Mercury to predict aggregation patterns .
Q. How can researchers resolve contradictions in spectroscopic data for nitroimidazole derivatives?
- Methodological Answer :
- Case Example : Discrepancies in ¹H NMR shifts may arise from solvent polarity (DMSO vs. CDCl₃) or tautomerism. Compare with analogs like 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde (δ 8.35–8.28 ppm for aromatic protons) .
- Validation : Cross-check with ¹³C NMR (e.g., C-Br at ~590 cm⁻¹ in FTIR) and high-resolution MS to confirm molecular formulas .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G* to optimize geometry and calculate HOMO-LUMO gaps. Predict reactivity sites via Fukui indices.
- Molecular Docking : Simulate interactions with biological targets (e.g., EGFR) using AutoDock Vina. Validate with in vitro assays .
Methodological Challenges and Solutions
Q. How to mitigate decomposition of this compound under ambient conditions?
- Answer :
- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.
- Handling : Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., THF, DMF) during synthesis .
Q. What strategies enable regioselective functionalization of polyhalogenated imidazoles?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
